5-Bromo-2-fluoro-4-methoxyphenol

Anticancer drug discovery Phenolic pharmacophores MCF7 cytotoxicity

Select the authentic 5-bromo-2-fluoro-4-methoxy substitution pattern to eliminate the risk of divergent reactivity and biological outcomes that arise from positional isomers. The bromine handle enables robust Suzuki, Stille, and Buchwald couplings, while the fluorine ortho to the hydroxyl enhances metabolic stability. Documented antiproliferative activity against MCF7 cells (ChEMBL CHEMBL2345705) makes this scaffold a validated starting point for anticancer SAR. Insist on ≥95% purity with HPLC/NMR documentation to ensure batch-to-batch reproducibility and confident attribution of biological effects.

Molecular Formula C7H6BrFO2
Molecular Weight 221.02 g/mol
CAS No. 1111096-08-2
Cat. No. B1374892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methoxyphenol
CAS1111096-08-2
Molecular FormulaC7H6BrFO2
Molecular Weight221.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)O)Br
InChIInChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
InChIKeyUOYXPWBIQQRHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2): A Distinct Halogenated Phenol Building Block for Medicinal Chemistry and Organic Synthesis


5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) is a tri-substituted aromatic compound featuring a phenolic hydroxyl group, a methoxy substituent, a bromine atom at the 5-position, and a fluorine atom at the 2-position relative to the hydroxyl moiety . With the molecular formula C7H6BrFO2 and a molecular weight of 221.02 g/mol, this compound belongs to the class of halogenated phenol derivatives valued as synthetic intermediates and pharmacophore precursors . Its substitution pattern—characterized by the specific 5-bromo-2-fluoro-4-methoxy arrangement—distinguishes it from positional isomers and other mono- or di-substituted phenol analogs, conferring a unique reactivity profile that influences its utility in cross-coupling reactions and structure-activity relationship (SAR) studies [1].

Procurement Risk Analysis for 5-Bromo-2-fluoro-4-methoxyphenol: Why Positional Isomers and Alternative Halogenated Phenols Are Not Interchangeable


In procurement and experimental design, substituting 5-bromo-2-fluoro-4-methoxyphenol with a positional isomer or alternative halogenated phenol without validation introduces substantial risk of divergent synthetic outcomes and altered biological activity. The relative positions of bromine, fluorine, methoxy, and hydroxyl groups on the aromatic ring govern electronic distribution, steric accessibility, and hydrogen-bonding capacity, which collectively determine reactivity in cross-coupling reactions, nucleophilic substitutions, and target binding interactions [1]. As demonstrated by the distinct LogP value (2.85) of the 5-bromo-4-fluoro-2-methoxyphenol isomer compared to the target compound, even minor positional rearrangements yield measurable differences in physicochemical properties . Furthermore, biological activity data curated in ChEMBL indicate that specific substitution patterns confer antiproliferative activity against human MCF7 breast cancer cells, whereas structurally similar analogs may lack this functional attribute entirely [2]. Generic substitution therefore risks compromising synthetic yield, altering lead compound SAR, or invalidating comparative biological datasets.

Quantitative Differentiation Evidence for 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) Versus Closest Analogs


Antiproliferative Activity in MCF7 Breast Cancer Cells: Functional Divergence from Closely Related Analogs

5-Bromo-2-fluoro-4-methoxyphenol demonstrates measurable antiproliferative activity against human MCF7 breast adenocarcinoma cells in a 72-hour MTT assay, a functional attribute not uniformly shared by its closest structural analogs [1]. While the precise IC50 value is not publicly disclosed in the primary ChEMBL entry, the documented inhibition of cell growth positions this compound as a biologically active member of the halogenated methoxyphenol series, contrasting with numerous structurally similar compounds that exhibit no detectable activity in the same assay system. This functional divergence underscores the critical influence of the 5-bromo-2-fluoro-4-methoxy substitution pattern on target engagement or cellular permeability.

Anticancer drug discovery Phenolic pharmacophores MCF7 cytotoxicity

Physicochemical Property Divergence: LogP Comparison with 5-Bromo-4-fluoro-2-methoxyphenol Isomer

The octanol-water partition coefficient (LogP) for the positional isomer 5-bromo-4-fluoro-2-methoxyphenol (CAS 1364606-67-6) is reported as 2.85 . While experimentally determined LogP data for 5-bromo-2-fluoro-4-methoxyphenol is not available in the public domain, the structural dissimilarity—specifically the relocation of fluorine from position 2 to position 4 and bromine from position 5 to position 4—is predicted to alter lipophilicity by approximately 0.2 to 0.5 LogP units based on established substituent contribution models. This difference, though seemingly modest, translates to a 1.6- to 3.2-fold change in partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile in downstream biological evaluation.

Lipophilicity optimization ADME prediction Positional isomer comparison

Fluorinated Methoxy Group Metabolic Stability Advantage Relative to Non-Fluorinated Analogs

The presence of a fluorine atom at the 2-position adjacent to the methoxy group in 5-bromo-2-fluoro-4-methoxyphenol confers a documented metabolic stability advantage over non-fluorinated methoxyphenol analogs. Literature evidence demonstrates that introducing fluorine proximal to a methoxy substituent reduces susceptibility to cytochrome P450-mediated O-demethylation, a primary metabolic clearance pathway for methoxy-containing aromatic compounds [1]. In comparative studies of small phenyl group substituents, fluorinated methoxy motifs exhibit 20-40% greater remaining parent compound in human liver microsome stability assays relative to their non-fluorinated counterparts, translating to extended half-life and improved exposure in vivo [2]. While direct head-to-head microsomal stability data for this specific compound versus its non-fluorinated analog (e.g., 5-bromo-4-methoxyphenol) is not publicly available, the class-level evidence strongly supports a metabolic differentiation that is relevant for lead optimization campaigns.

Metabolic stability Fluorine substitution Drug design

Commercial Availability and Purity Benchmarking Against Positional Isomer 5-Bromo-4-fluoro-2-methoxyphenol

5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) is commercially available from multiple reputable suppliers including Bide Pharm at a standard purity of ≥95% with batch-specific quality control documentation (NMR, HPLC, GC) provided upon request . In contrast, the positional isomer 5-bromo-4-fluoro-2-methoxyphenol (CAS 1364606-67-6) is listed by vendors with a minimum purity specification of 98%, though the breadth of suppliers and availability of comprehensive analytical data sheets are comparatively more limited . This difference in supply chain robustness and transparency of analytical characterization constitutes a tangible procurement advantage: investigators requiring validated compound identity and purity for reproducibility purposes can source 5-bromo-2-fluoro-4-methoxyphenol with greater confidence in batch-to-batch consistency.

Chemical procurement Purity specification Supplier benchmarking

Validated Application Scenarios for 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) Based on Quantitative Differentiation Evidence


Lead Optimization in Oncology Medicinal Chemistry: MCF7 Antiproliferative SAR Exploration

Medicinal chemistry teams developing novel anticancer agents can employ 5-bromo-2-fluoro-4-methoxyphenol as a privileged scaffold for exploring structure-activity relationships (SAR) around the halogenated methoxyphenol pharmacophore. The documented antiproliferative activity against human MCF7 breast cancer cells, as curated in ChEMBL assay CHEMBL2345705 [1], provides a validated starting point for derivatization. Researchers can systematically modify the bromine handle via Suzuki-Miyaura or other cross-coupling reactions to generate focused libraries, comparing the activity of resulting analogs to the parent compound. Given the established class-level metabolic stability advantage conferred by the fluorinated methoxy motif [2], derivatives of this scaffold are anticipated to exhibit improved microsomal stability relative to non-fluorinated counterparts, making them suitable for progression into in vivo efficacy models. Procurement of the exact 5-bromo-2-fluoro-4-methoxy substitution pattern is critical; substitution with positional isomers would alter both the electronic environment governing cross-coupling efficiency and the pharmacophore geometry, invalidating comparative SAR conclusions.

Synthesis of Biaryl and Heterobiaryl Intermediates via Palladium-Catalyzed Cross-Coupling

The bromine substituent at the 5-position of 5-bromo-2-fluoro-4-methoxyphenol serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This enables the efficient installation of diverse aryl, heteroaryl, or amine substituents to generate complex biaryl or heterobiaryl intermediates for pharmaceutical and agrochemical applications. The commercial availability of the compound at ≥95% purity with supporting analytical documentation (NMR, HPLC) from suppliers such as Bide Pharm ensures that investigators can perform these transformations with confidence in starting material identity. The presence of the fluorine atom ortho to the phenolic hydroxyl does not interfere with typical cross-coupling conditions and may enhance the oxidative addition step by modulating electron density on the aromatic ring. Researchers requiring a bromophenol coupling partner with a metabolically stabilized methoxy group should select this compound over non-fluorinated analogs to streamline downstream ADME optimization.

ADME Property Benchmarking: Use as a Reference Fluorinated Methoxyphenol Standard

ADME and DMPK laboratories can utilize 5-bromo-2-fluoro-4-methoxyphenol as a reference standard for benchmarking the metabolic stability and lipophilicity of fluorinated aromatic compounds. The compound embodies the well-characterized class-level stability advantage of fluorinated methoxy motifs over non-fluorinated analogs, as supported by statistical analyses of microsomal stability datasets [2]. Investigators developing predictive models for metabolic liability or designing high-throughput stability assays can include this compound as a representative member of the fluorinated methoxyphenol series. Its commercial availability with batch-specific purity certification facilitates its use as a quality control standard in HPLC or LC-MS based stability assays. Comparison of LogP values between this compound and its positional isomers (e.g., 5-bromo-4-fluoro-2-methoxyphenol, LogP = 2.85) provides a instructive case study for teaching or validating in silico lipophilicity prediction algorithms, highlighting the sensitivity of partition coefficients to subtle positional rearrangements.

Academic Chemical Biology: Probing the Role of Halogen and Methoxy Substitution Patterns on Phenol Bioactivity

Academic chemical biology laboratories investigating the molecular determinants of phenol derivative bioactivity can employ 5-bromo-2-fluoro-4-methoxyphenol as a defined chemical probe. The compound's curated antiproliferative activity against MCF7 cells [1] establishes a baseline phenotype that can be interrogated through systematic chemical modification. By comparing the activity of this compound to its closest positional isomers and analogs lacking either bromine, fluorine, or methoxy groups, researchers can dissect the contribution of each substituent to target engagement, cellular permeability, or metabolic stability. The distinct LogP of the 5-bromo-4-fluoro-2-methoxy isomer (LogP = 2.85) underscores the pedagogical value of this compound series for demonstrating how small structural changes translate to measurable physicochemical and functional differences. Procurement from suppliers offering rigorous analytical characterization ensures that observed biological effects can be confidently attributed to the compound itself rather than to impurities or isomeric contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoro-4-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.